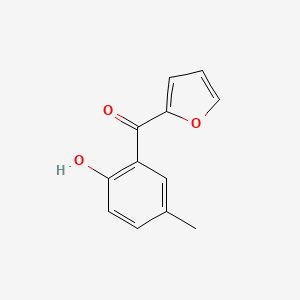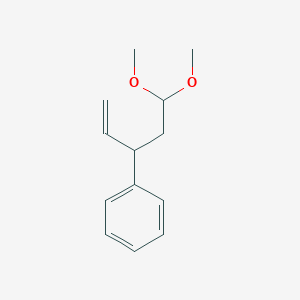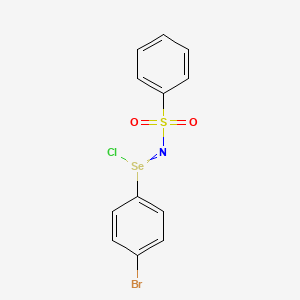
N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride is a complex organic compound that combines elements of sulfur, bromine, and selenium within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. Benzenesulfonyl chloride can be synthesized by the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and in-line monitoring can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler forms, often involving the removal of halogen or selenium atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl, bromine, and selenium groups into target molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein interactions.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride involves its interaction with molecular targets through its sulfonyl, bromine, and selenium groups. These interactions can inhibit enzyme activity, alter protein function, or modify cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A simpler analog used in similar reactions but lacks the bromine and selenium components.
Tosyl chloride: Another sulfonyl chloride derivative, often preferred for its solid-state at room temperature and ease of handling.
Seleninyl chloride: Contains selenium but lacks the sulfonyl and bromine groups.
Uniqueness
N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride is unique due to its combination of sulfonyl, bromine, and selenium groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
53531-55-8 |
|---|---|
Molecular Formula |
C12H9BrClNO2SSe |
Molecular Weight |
425.6 g/mol |
InChI |
InChI=1S/C12H9BrClNO2SSe/c13-10-6-8-12(9-7-10)19(14)15-18(16,17)11-4-2-1-3-5-11/h1-9H |
InChI Key |
VWQOZTSTWQVYGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=[Se](C2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


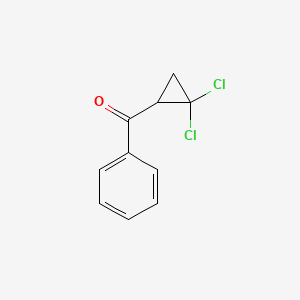





![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)

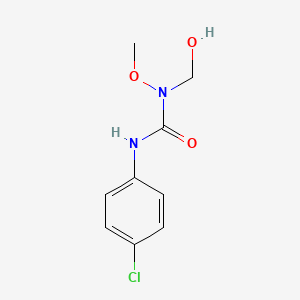
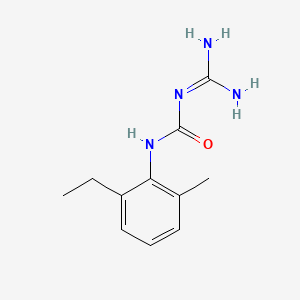
![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)
